Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate
Overview
Description
Methoxyverapamil, also known as gallopamil, is a phenylalkylamine calcium channel blocker. It is a methoxy derivative of verapamil and is used primarily in ion channel and cell signaling research. Methoxyverapamil exerts its effects on the vascular system and has antiarrhythmic properties .
Mechanism of Action
Target of Action
The primary targets of a compound like Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate are usually specific proteins or enzymes within the cell. These targets play crucial roles in various biological processes. The compound binds to these targets, altering their function .
Mode of Action
The compound interacts with its targets through a process called molecular docking. This involves the compound fitting into a specific site on the target protein, much like a key fits into a lock. This interaction can either inhibit or enhance the function of the protein, leading to changes in cellular processes .
Biochemical Pathways
The compound’s interaction with its target can affect various biochemical pathways. For instance, it might inhibit an enzyme that plays a key role in a metabolic pathway, thereby reducing the production of a specific metabolite. Alternatively, it could enhance a signaling pathway, leading to increased expression of certain genes .
Pharmacokinetics
Pharmacokinetics involves the absorption, distribution, metabolism, and excretion (ADME) of the compound. After administration, the compound is absorbed into the bloodstream, distributed to the target tissues, metabolized by enzymes, and eventually excreted from the body. These processes determine the bioavailability of the compound, i.e., the proportion of the administered dose that reaches the systemic circulation .
Result of Action
The molecular and cellular effects of the compound’s action depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in gene expression to alterations in cellular metabolism. The overall result could be therapeutic, toxic, or neutral, depending on the specific context .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH and temperature can affect the compound’s stability and its ability to interact with its target. Additionally, the presence of other molecules can influence the compound’s efficacy, either enhancing or inhibiting its action .
Preparation Methods
Methoxyverapamil can be synthesized through various synthetic routes. One common method involves the reaction of 3,4-dimethoxyphenethylamine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with isopropyl cyanide under specific conditions to yield methoxyverapamil . Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Methoxyverapamil undergoes several types of chemical reactions, including:
Oxidation: Methoxyverapamil can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Methoxyverapamil can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium methoxide.
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and dichloromethane, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Methoxyverapamil has a wide range of scientific research applications:
Comparison with Similar Compounds
Methoxyverapamil is similar to other phenylalkylamine calcium channel blockers such as verapamil and diltiazem. methoxyverapamil has unique properties due to the presence of methoxy groups, which enhance its calcium channel blocking activity and provide additional pharmacological effects . Other similar compounds include:
Verapamil: A widely used calcium channel blocker with similar antiarrhythmic and vasodilatory effects.
Diltiazem: Another calcium channel blocker with a slightly different mechanism of action and therapeutic profile.
Methoxyverapamil’s uniqueness lies in its enhanced potency and specific applications in research settings.
Properties
IUPAC Name |
ethyl 5-formamido-1H-pyrazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-2-13-7(12)5-3-9-10-6(5)8-4-11/h3-4H,2H2,1H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEIHNPPOAVFAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185014 | |
Record name | Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31055-19-3 | |
Record name | Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031055193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10185014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYL 5-(FORMYLAMINO)-1H-PYRAZOLE-4-CARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S14QI5149O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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